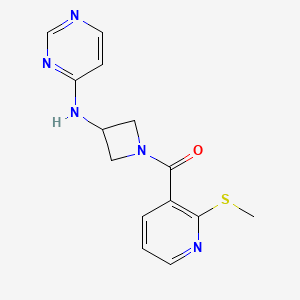

(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone

Descripción

The compound "(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone" features a pyridine ring substituted with a methylthio group at position 2, linked via a methanone bridge to a 3-(pyrimidin-4-ylamino)azetidine moiety. This structure combines electron-rich (methylthio) and electron-deficient (pyrimidine) regions, which may influence solubility, reactivity, and biological interactions .

Propiedades

IUPAC Name |

(2-methylsulfanylpyridin-3-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5OS/c1-21-13-11(3-2-5-16-13)14(20)19-7-10(8-19)18-12-4-6-15-9-17-12/h2-6,9-10H,7-8H2,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVZDPJKTVKLMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CC(C2)NC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyridine Intermediate: The initial step involves the introduction of a methylthio group to the pyridine ring. This can be achieved through a nucleophilic substitution reaction using a methylthiol reagent.

Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction, often involving a suitable amine and an electrophilic carbon source.

Coupling with Pyrimidine: The final step involves coupling the pyridine-azetidine intermediate with a pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions to increase yield, and employing continuous flow reactors to enhance scalability.

Análisis De Reacciones Químicas

Types of Reactions

(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridine and pyrimidine rings can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyridine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced pyridine and pyrimidine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds similar to (2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone have shown promising activity against various cancer cell lines. For instance, selective inhibitors targeting DDR1 (Discoidin Domain Receptor 1), a receptor tyrosine kinase implicated in cancer progression, have been developed using similar structural frameworks. These inhibitors exhibit potent activity against non-small cell lung cancer (NSCLC), demonstrating their potential as therapeutic agents .

Protein Kinase Inhibition

The compound is also being explored for its ability to inhibit protein kinases involved in cell proliferation. Research has identified derivatives that effectively inhibit CDK4 and CDK6, which are critical in regulating the cell cycle and are often overactive in cancers . This inhibition can lead to reduced cancer cell proliferation and increased apoptosis.

In Vitro Studies

In vitro studies have shown that derivatives of this compound can significantly suppress tumorigenicity, migration, and invasion of cancer cells. For example, one study demonstrated that a related compound inhibited NSCLC cell migration by up to 84% at specific concentrations .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the methylthio group or the azetidine ring can enhance biological activity or selectivity towards specific kinases. This approach allows for the optimization of lead compounds for better therapeutic profiles .

Comparative Data Table

| Compound Name | Target | IC50 (µM) | Activity Description |

|---|---|---|---|

| Compound A | DDR1 | 0.0238 | Potent inhibitor in NSCLC |

| Compound B | CDK4 | 0.25 | Effective against cell proliferation |

| Compound C | CDK6 | 0.10 | Induces apoptosis in cancer cells |

Mecanismo De Acción

The mechanism of action of (2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Pyridine and Pyrimidine Derivatives

Compound 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ():

- Structure: Contains a cyano-substituted pyridine with styryl groups and a thioacetamide side chain.

- Key Differences: Lacks the azetidine ring and pyrimidinylamino group present in the target compound. The bulky styryl groups may reduce solubility compared to the methylthio substituent.

- Synthesis: Uses sodium acetate-mediated thioether formation, contrasting with the methanone bridge in the target compound .

5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione ():

- Structure: Combines pyrimidinylthio and oxadiazole-thione moieties.

- Key Differences: The oxadiazole ring introduces different electronic properties compared to azetidine. The thione group may enhance metal-binding capacity, unlike the methanone in the target compound.

Methanone-Linked Heterocycles

[6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone ():

- Structure: Methanone-linked pyridine and piperidine-pyrazolopyrimidine groups.

- The methanesulfonylphenyl group enhances hydrophilicity compared to the methylthio group .

[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone ():

- Structure: Features a dihydropyrazole-indole system linked to pyridin-3-yl methanone.

- The dihydropyrazole ring may confer conformational flexibility vs. the rigid azetidine .

Halogenated and Spiro-Fused Derivatives

(5-Iodo-4-(4-methoxyphenyl)-2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)(phenyl)methanone ():

- Structure: Iodine and trifluoromethyl substituents on a pyridine-methanone scaffold.

- Key Differences: Halogenation increases molecular weight and may enhance lipophilicity. The trifluoromethyl group improves metabolic resistance compared to methylthio .

Key Findings and Implications

Structural Rigidity vs. Flexibility: The azetidine ring in the target compound may confer higher binding affinity to rigid biological targets compared to piperidine () or oxadiazole () analogs.

Electronic Effects: The methylthio group (electron-donating) contrasts with electron-withdrawing groups like trifluoromethyl () or methanesulfonyl (), impacting solubility and reactivity.

Synthetic Complexity: The azetidine-pyrimidinylamino linkage likely requires multi-step synthesis, whereas iodinated derivatives () achieve higher yields with straightforward halogenation.

Actividad Biológica

The compound (2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly focusing on its role as a potential therapeutic agent.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a methylthio group and a pyrimidine ring attached to an azetidine moiety . Its IUPAC name is (2-methylsulfanylpyridin-3-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone , and it can be synthesized through a multi-step process involving nucleophilic substitution and cyclization reactions.

Synthetic Route Overview

- Formation of the Pyridine Intermediate : Introduction of the methylthio group via nucleophilic substitution.

- Azetidine Ring Formation : Cyclization involving an amine and an electrophilic carbon source.

- Coupling with Pyrimidine : Final coupling step to form the complete structure.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of cancer therapy and enzyme inhibition.

The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. For instance, it has been suggested that similar compounds act as inhibitors of protein kinases, which are crucial in the regulation of cell proliferation and survival .

Research Findings

Recent studies have highlighted the potential of this compound in inhibiting cancer cell proliferation. For example, compounds with similar structures have shown efficacy against various kinases involved in tumor growth.

Case Studies

- Inhibition of Protein Kinases : Research indicates that derivatives of this compound can inhibit CDK4 and CDK6, which are key regulators in the cell cycle. This inhibition leads to reduced cancer cell proliferation .

- Selectivity and Potency : Compounds structurally related to (2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone have demonstrated high selectivity for their targets with IC50 values in the low nanomolar range, indicating strong biological activity .

Comparative Analysis

To understand the uniqueness of (2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone, it is beneficial to compare it with known inhibitors such as Palbociclib and Imatinib.

| Compound Name | Mechanism of Action | Application |

|---|---|---|

| (2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone | Inhibition of protein kinases | Cancer therapy |

| Palbociclib | CDK4/6 inhibitor | Breast cancer |

| Imatinib | Bcr-Abl inhibitor | Chronic myeloid leukemia |

Q & A

Q. What are the critical steps for synthesizing (2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone?

Methodological Answer: The synthesis typically involves coupling a pyridine-thioether moiety with a pyrimidine-substituted azetidine. Key steps include:

- Boc-protection : Use Boc-L-amino acids (e.g., Boc-L-methionine) to stabilize reactive groups during coupling reactions .

- Nucleophilic substitution : React 2-(methylthio)pyridine-3-carboxylic acid derivatives with 3-(pyrimidin-4-ylamino)azetidine under basic conditions (e.g., NaOH in dichloromethane) to form the methanone backbone .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or DCM/methanol is recommended for isolating the final product .

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure refinement : Employ SHELXL for refining atomic coordinates and thermal parameters. Validate using R-factors (R₁ < 0.05 for high-quality data) .

- Validation tools : Check for geometric irregularities using PLATON or CCDC Mercury .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to resolve pyridine (δ 7.5–8.5 ppm) and pyrimidine (δ 8.5–9.0 ppm) proton environments. Compare chemical shifts with NIST reference data .

- Mass spectrometry : Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- FT-IR : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and N-H stretches (pyrimidine) at 3300–3500 cm⁻¹ .

Advanced Research Questions

Q. How can low yields in the azetidine-pyrimidine coupling step be addressed?

Methodological Answer: Low yields often arise from steric hindrance or poor nucleophilicity. Solutions include:

- Catalyst optimization : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination to enhance coupling efficiency .

- Solvent selection : Switch to polar aprotic solvents (e.g., DMF or acetonitrile) to improve reagent solubility .

- Temperature control : Perform reactions under microwave irradiation (80–100°C) to accelerate kinetics .

Q. How do solvent effects influence NMR data interpretation for this compound?

Methodological Answer: Solvent polarity and hydrogen bonding can shift proton signals. For example:

- DMSO-d₆ : May downfield-shift pyridine protons due to strong hydrogen bonding with the sulfur atom .

- CDCl₃ : Provides sharper peaks for hydrophobic regions but may obscure NH signals.

- Validation : Cross-reference observed shifts with NIST’s spectral database to account for solvent-induced deviations .

Q. What strategies resolve contradictions in crystallographic and computational structural models?

Methodological Answer: Discrepancies between SC-XRD and DFT-optimized structures can arise from crystal packing forces. Mitigation strategies:

- Periodic DFT calculations : Use VASP or CASTEP to model crystal environments and compare with experimental data .

- Torsion angle analysis : Validate computational models against experimental torsion angles (e.g., azetidine ring puckering) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···π contacts) to explain packing effects .

Q. How can solubility challenges in biological assays be overcome?

Methodological Answer: The compound’s limited aqueous solubility (due to the hydrophobic pyridine-thioether group) can be addressed by:

- Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin-based formulations to enhance dissolution .

- Prodrug design : Introduce phosphate or PEG groups on the azetidine nitrogen to improve hydrophilicity .

- Nanoformulation : Encapsulate in liposomes (e.g., 100 nm diameter) for sustained release in cell-based assays .

Q. What computational methods predict the compound’s electronic properties?

Methodological Answer:

- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to compute HOMO-LUMO gaps and dipole moments. Compare with experimental UV-Vis spectra (λmax ~ 270–300 nm) .

- Molecular docking : AutoDock Vina can model interactions with targets like nicotinic acetylcholine receptors (nAChRs), leveraging pyrimidine’s hydrogen-bonding capability .

- MD simulations : GROMACS simulations (50 ns) in explicit solvent assess conformational stability under physiological conditions .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.